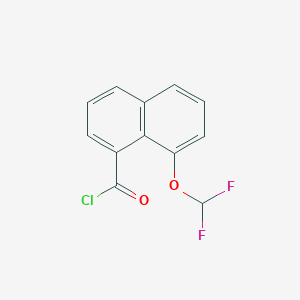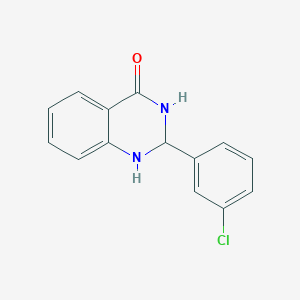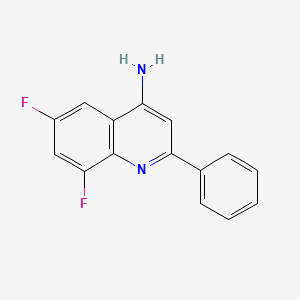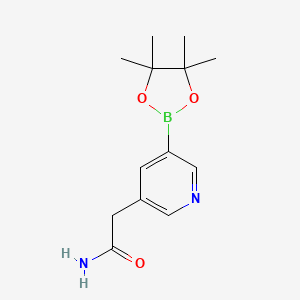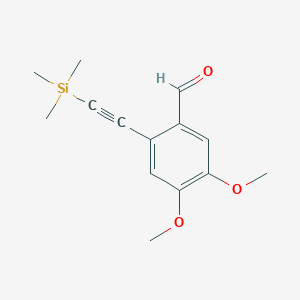
4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde is an organic compound with the molecular formula C12H14OSi It is a derivative of benzaldehyde, featuring both methoxy and trimethylsilyl groups
Preparation Methods
4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromobenzaldehyde with triphenylphosphine in anhydrous triethylamine, followed by the addition of ethynyltrimethylsilane and palladium (II) acetate under an inert atmosphere . Another method is the Sonogashira coupling reaction between 4-bromobenzaldehyde and (trimethylsilyl)ethynyl . These reactions typically require controlled conditions, such as an inert atmosphere and specific catalysts, to ensure high yields and purity.
Chemical Reactions Analysis
4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde is utilized in various scientific research applications:
Biology: The compound is used in the study of biochemical pathways and molecular interactions due to its unique functional groups.
Medicine: Research into potential therapeutic applications, such as drug development, leverages its chemical properties.
Industry: It is employed in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the trimethylsilyl group can participate in various substitution reactions. These interactions can modulate biochemical pathways and molecular functions, making the compound valuable in research and development.
Comparison with Similar Compounds
4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde can be compared with similar compounds such as:
4-((Trimethylsilyl)ethynyl)benzaldehyde: Lacks the methoxy groups, making it less versatile in certain reactions.
4-Ethynylbenzaldehyde: Lacks both the methoxy and trimethylsilyl groups, resulting in different reactivity and applications. The presence of methoxy and trimethylsilyl groups in this compound enhances its reactivity and broadens its application scope compared to these similar compounds.
Properties
CAS No. |
106824-48-0 |
|---|---|
Molecular Formula |
C14H18O3Si |
Molecular Weight |
262.38 g/mol |
IUPAC Name |
4,5-dimethoxy-2-(2-trimethylsilylethynyl)benzaldehyde |
InChI |
InChI=1S/C14H18O3Si/c1-16-13-8-11(6-7-18(3,4)5)12(10-15)9-14(13)17-2/h8-10H,1-5H3 |
InChI Key |
OAAAUWINCWIWSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)C#C[Si](C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromodibenzo[b,d]furan-4-amine](/img/structure/B11856418.png)

